molecular formula C5H10Cl2O2 B022437 1,3-Dichloro-2-(methoxymethoxy)propane CAS No. 70905-45-2

1,3-Dichloro-2-(methoxymethoxy)propane

Cat. No. B022437
CAS RN: 70905-45-2
M. Wt: 173.03 g/mol
InChI Key: GEGJQMIXBNYSQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1,3-Dichloro-2-(methoxymethoxy)propane involves several steps, including epoxidation, cleavage, and hydroxymethylation processes. For instance, the synthesis of phenolic propane-1, 2- and 1, 3-diols as intermediates in immobilised chelatants for the borate anion showcases the complexity involved in creating such compounds (Tyman & Payne, 2006).

Molecular Structure Analysis

Molecular docking and quantum chemical calculations provide insights into the molecular structure and spectroscopic data of compounds with similar frameworks. Advanced techniques, such as DFT (Density Functional Theory), are utilized to optimize the geometry, predict vibrational spectra, and analyze molecular parameters like bond lengths and angles (Viji et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving such compounds can range from reactions with sodium alcoholates to the synthesis of dimeric complexes. The reactions can lead to various products depending on the reactants and conditions, highlighting the compound's versatility in synthesis applications (Shostakovskii, Sidel'kovskaya, & Minakova, 1964).

Physical Properties Analysis

The physical properties, including the crystal and molecular structure of related compounds, are studied using techniques like X-ray diffraction. These studies reveal the conformational energies and the influence of different substituents on the molecular framework, providing insights into the compound's behavior under various conditions (Cini et al., 1991).

Chemical Properties Analysis

Chemical properties are closely linked to the compound's reactivity and interaction with other substances. Investigations into the synthesis and properties of related compounds, such as the reactivity of organolithium anionic initiators in polymerization processes, shed light on the chemical nature and potential applications of 1,3-Dichloro-2-(methoxymethoxy)propane (Sanderson, Roediger, & Summers, 1994).

Scientific Research Applications

  • Surface Modification and Adsorption : Propanediols, which include derivatives of 1,3-Dichloro-2-(methoxymethoxy)propane, can modify kaolinite's interlayer surface. This modification potentially enables specific adsorption and regioselective reactions in the interlayer spaces of kaolinite (Itagaki & Kuroda, 2003).

  • Polymer Science : A new monomer, 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, shows improved hydrolytic stability and adhesive properties for adhesive polymers, indicating its potential in creating better-performing polymers (Moszner et al., 2006).

  • Organic Synthesis : The compound demonstrates potential for organic synthesis in studies showing the synthesis and properties of 1,3-bis(2,4,6-trinitrophenylaminooxy)propane and its derivatives (Covaci et al., 2003).

  • Chelatant Synthesis : Phenolic propane-1, 2- and 1, 3-diols synthesized from this compound provide intermediates for borate anion immobilization in immobilized chelatants, indicating its utility in chemical binding and removal processes (Tyman & Payne, 2006).

  • Vapour-Liquid Equilibria Studies : The binary systems of 1-(methoxymethoxy)-2-methyl-propane with alcohols demonstrate the compound's relevance in thermodynamic studies, which are crucial for designing industrial separation processes (Song et al., 2017).

  • Anion Polymerization Initiator : 3-(2′-ethoxyethoxy)propyl lithium synthesized from this compound serves as a promising anion polymerization initiator, essential for polymer synthesis (Feng, 2005).

  • Detergents and Water Treatment : Chemodegradable anionic surfactants derived from this compound, specifically the sodium carboxylates of cis-1,3-dioxane derivatives, show promising properties for use in detergents and surfactants for water treatment (Piasecki et al., 1998).

  • Fluorescent Detection of Nitroaromatics : Fluorescent lead complexes synthesized using this compound can effectively detect nitroaromatics, which is significant for security and environmental monitoring (Chattopadhyay et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1,3-dichloro-2-(methoxymethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O2/c1-8-4-9-5(2-6)3-7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJQMIXBNYSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415842
Record name 1,3-dichloro-2-(methoxymethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(methoxymethoxy)propane

CAS RN

70905-45-2
Record name 1,3-dichloro-2-(methoxymethoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-2-(methoxymethoxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1,3-Dichloro-2-propanol (10.0 g, 77.5 mmol) was dissolved in dimethoxymethane (150 ml), lithium bromide (20.2 g, 232.5 mmol) and p-toluenesulfonic acid (1.33 g, 7.8 mmol) were added, and the mixture was stirred at room temperature for 3 days. After completion of the reaction, the reaction mixture was neutralized and partitioned with 5% aqueous sodium hydrogencarbonate solution (50 ml) and dried over anhydrous magnesium sulfate. Anhydrous magnesium sulfate was filtered off and the filtrate was concentrated to give a crude title compound (12.44 g). The crude title compound was distilled under reduced pressure (15 mmHg, 83° C.) to give a pure title compound (7.7 g, yield 57.5%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Two
Yield
57.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BJ Gaj, DR Moore - Tetrahedron Letters, 1967 - Elsevier
Rw 4B 3 a. cyclohexyl b. t-buty1 hc, 1, 1, 3; 3-tetramethyl butyl d. 3-prowl 8. nwpsntyl when the nitrogen substituent is of high steric bulk. This work accords with an earlier assessment (2) …
Number of citations: 12 www.sciencedirect.com
SZ Janicki, JM Fairgrieve, PA Petillo - The Journal of Organic …, 1998 - ACS Publications
The facile, high-yielding, yet general synthesis of electrophilic chloroacetone equivalents 11a−f is described. The enol ethers are assembled in three steps starting with trichloride 29 in …
Number of citations: 16 pubs.acs.org
BE Reaman - 2012 - scholarworks.montana.edu
Stereoselective alkylations are a very useful tool in synthetic chemistry and, specifically, natural product synthesis. One such reaction, named the Tsuji-Trost allylation, is a palladium-…
Number of citations: 0 scholarworks.montana.edu

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